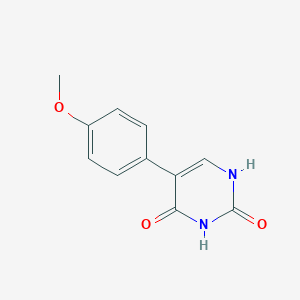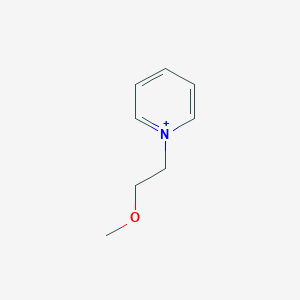
1-(2-Methoxyethyl)pyridinium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Methoxyethyl)pyridinium (MEP) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound is synthesized through a simple process and has shown promising results in several studies.
Mécanisme D'action
The mechanism of action of 1-(2-Methoxyethyl)pyridinium is not fully understood, but it is believed to involve the inhibition of NF-κB signaling pathway, which is involved in the regulation of inflammation and cell survival. 1-(2-Methoxyethyl)pyridinium has also been found to induce the expression of pro-apoptotic genes and inhibit the expression of anti-apoptotic genes, leading to the apoptosis of cancer cells.
Effets Biochimiques Et Physiologiques
1-(2-Methoxyethyl)pyridinium has been found to have several biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in lipopolysaccharide-stimulated macrophages. 1-(2-Methoxyethyl)pyridinium has also been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2-Methoxyethyl)pyridinium has several advantages for lab experiments. It is easy to synthesize and purify, and it has shown promising results in several studies. However, there are also some limitations to its use. 1-(2-Methoxyethyl)pyridinium is not very soluble in water, which can make it difficult to work with in aqueous solutions. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are several future directions for research on 1-(2-Methoxyethyl)pyridinium. One potential area of study is its use as a drug delivery system. 1-(2-Methoxyethyl)pyridinium has been shown to be a good candidate for encapsulating drugs due to its ability to form stable complexes with various molecules. Additionally, more research is needed to fully understand its mechanism of action and potential applications in cancer treatment and inflammation. Finally, there is a need for more studies on the toxicity and potential side effects of 1-(2-Methoxyethyl)pyridinium.
Conclusion
In conclusion, 1-(2-Methoxyethyl)pyridinium is a promising chemical compound with potential applications in various fields, including biomedical research, material science, and organic synthesis. Its easy synthesis method, promising results in several studies, and potential as an anti-inflammatory and anti-cancer agent make it an attractive candidate for further research. However, more studies are needed to fully understand its mechanism of action and potential side effects.
Méthodes De Synthèse
1-(2-Methoxyethyl)pyridinium is synthesized through a one-pot reaction of 2-methoxyethanol and pyridine in the presence of a catalyst. The reaction is carried out at room temperature and yields a white solid, which is then purified through recrystallization.
Applications De Recherche Scientifique
1-(2-Methoxyethyl)pyridinium has been extensively studied for its potential applications in various fields, including biomedical research, material science, and organic synthesis. In biomedical research, 1-(2-Methoxyethyl)pyridinium has shown promising results as an anti-inflammatory and anti-cancer agent. It has been found to inhibit the production of pro-inflammatory cytokines and induce apoptosis in cancer cells.
Propriétés
Numéro CAS |
125713-87-3 |
|---|---|
Nom du produit |
1-(2-Methoxyethyl)pyridinium |
Formule moléculaire |
C8H12NO+ |
Poids moléculaire |
138.19 g/mol |
Nom IUPAC |
1-(2-methoxyethyl)pyridin-1-ium |
InChI |
InChI=1S/C8H12NO/c1-10-8-7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3/q+1 |
Clé InChI |
LRIRIDOBYDUIQB-UHFFFAOYSA-N |
SMILES |
COCC[N+]1=CC=CC=C1 |
SMILES canonique |
COCC[N+]1=CC=CC=C1 |
Synonymes |
1-(2-methoxyethyl)pyridine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



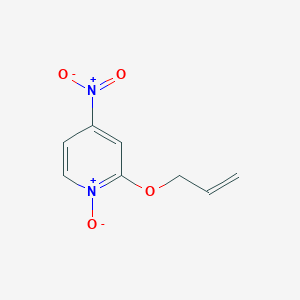
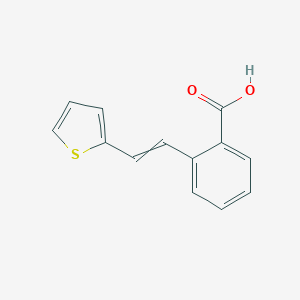
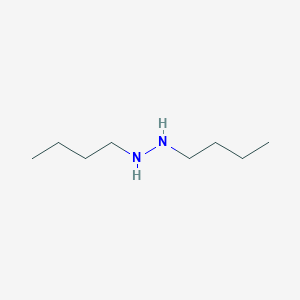
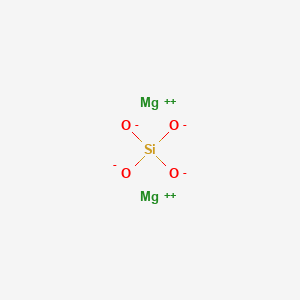
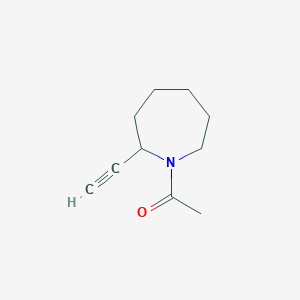
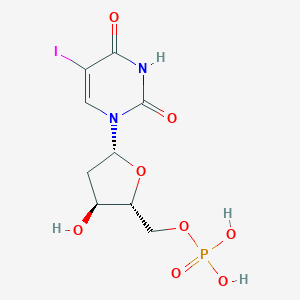
![5-[(4-nitrophenyl)methyl]-1H-1,2,3,4-tetrazole](/img/structure/B159827.png)

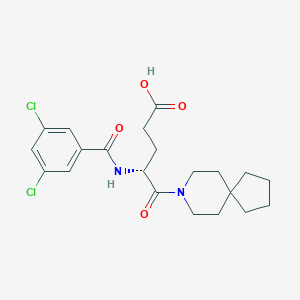

![[(1R,4S)-4-(2-amino-6-oxo-3H-purin-9-yl)cyclopent-2-en-1-yl] (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-methoxyoxane-2-carboxylate](/img/structure/B159831.png)
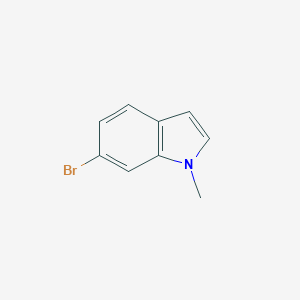
![4-[(Trimethylsilyl)chloromethyl]pyridine](/img/structure/B159835.png)
